molecular formula C13H13NO4 B071592 CPCCOEt CAS No. 179067-99-3

CPCCOEt

Numéro de catalogue B071592
Numéro CAS: 179067-99-3
Poids moléculaire: 247.25 g/mol
Clé InChI: FXCTZFMSAHZQTR-KAMYIIQDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The study of organometallic complexes, particularly those involving cyclopentadienyl (Cp) ligands and transition metals like cobalt (Co), has been a significant area of research due to their fascinating molecular structures and diverse chemical properties. These complexes are pivotal in various fields, including catalysis, material science, and medicinal chemistry.

Synthesis Analysis

Organometallic complexes with Cp and Co can be synthesized through various methods, including the reaction of pentamethylcyclopentadienyl complexes with appropriate ligands. For instance, the synthesis of complexes such as CpV(B3H8)2 and CpCr(B3H8)2 involves treating pentamethylcyclopentadienyl complexes with NaB3H8 (Kim & Girolami, 2006). This highlights the versatility of synthesis techniques in creating varied organometallic frameworks.

Molecular Structure Analysis

The molecular structures of these complexes are determined using techniques like X-ray crystallography, revealing distinct configurations and bonding patterns. For example, complexes exhibit diverse structures ranging from octahedral to cubic, depending on the metal-ligand coordination. The CpV(B3H8)2 and CpCr(B3H8)2 complexes show different ligand sets and molecular structures, with variations in the binding mode of B3H8 ligands (Kim & Girolami, 2006).

Chemical Reactions and Properties

These complexes participate in a range of chemical reactions, including catalytic processes, ligand substitution, and redox reactions. The chemical properties are significantly influenced by the metal center and the ligands involved. For example, CpCo complexes can undergo transformations leading to novel bonding arrangements and reactivity patterns, as seen in the formation of unusual cobaltaborane clusters (Kim & Girolami, 2006).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility, of CpCo complexes vary widely based on their molecular structure and composition. These properties are crucial for their application in various domains, influencing their stability, reactivity, and functional applicability in different environments.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal in determining the applications of these complexes in synthesis and catalysis. The electron-rich nature of the cyclopentadienyl ligand, coupled with the transition metal's characteristics, often leads to complexes with unique electrochemical and photophysical properties.

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Molecular Pharmacology .

Summary of the Application

CPCCOEt is used in scientific research as a noncompetitive antagonist at the metabotropic glutamate receptor subtype mGluR1 . It has high selectivity although only moderate binding affinity .

Methods of Application or Experimental Procedures

In the study, CPCCOEt was found to selectively inhibit glutamate-induced increases in intracellular calcium at human mGluR1b (hmGluR1b) with an apparent IC50 of 6.5 μM . It was also found that CPCCOEt did not displace [3H]glutamate binding to membranes prepared from mGluR1a-expressing cells .

Results or Outcomes

The study indicated that CPCCOEt acts in a noncompetitive manner by decreasing the efficacy of glutamate-stimulated phosphoinositide hydrolysis without affecting the EC50 value or Hill coefficient of glutamate . This suggests that CPCCOEt represents a novel class of G protein-coupled receptor antagonists inhibiting receptor signaling without affecting ligand binding .

Safety And Hazards

When handling CPCCOEt, ensure adequate ventilation . A safety shower and eye wash station should be accessible . Personal protective equipment should include safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator .

Propriétés

IUPAC Name

ethyl (7E)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCTZFMSAHZQTR-KAMYIIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C12CC1/C(=N\O)/C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CPCCOEt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CPCCOEt
Reactant of Route 2
Reactant of Route 2
CPCCOEt
Reactant of Route 3
CPCCOEt
Reactant of Route 4
CPCCOEt
Reactant of Route 5
CPCCOEt
Reactant of Route 6
CPCCOEt

Citations

For This Compound
1,510
Citations
S Litschig, F Gasparini, D Rueegg, N Stoehr… - Molecular …, 1999 - ASPET
… The mode of inhibition by CPCCOEt was … CPCCOEt is a selective noncompetitive mGluR1 antagonist interacting with Thr815 and Ala818 in TM segment VII. We propose that CPCCOEt …
Number of citations: 384 molpharm.aspetjournals.org
I Fukunaga, CH Yeo, AM Batchelor - Neuropharmacology, 2007 - Elsevier
… in slices of rat cerebellum we find that CPCCOEt, at concentrations used to block mGlu1 … of CPCCOEt. Receptor antagonists demonstrated that this non-mGlu1 action of CPCCOEt was …
Number of citations: 8 www.sciencedirect.com
E Hermans, SR Nahorski, RAJ Challiss - Neuropharmacology, 1998 - Elsevier
In transfected CHO cells expressing the human metabotropic glutamate receptor mGlu1α, 7-(hydroxyimino)cyclopropan-[b]chromen-1a-carboxylic acid ethylester (CPCCOEt) was found …
Number of citations: 66 www.sciencedirect.com
HS Haas, R Pfragner, V Siegl, E Ingolic… - Oncology …, 2007 - spandidos-publications.com
… CPCCOEt, docetaxel alone, or CPCCOEt in combination with docetaxel for 3 days. CPCCOEt (… Effect of a 3-day treatment with CPCCOEt, docetaxel alone, or CPCCOEt in combination …
Number of citations: 16 www.spandidos-publications.com
H Bräuner-Osborne, AA Jensen… - …, 1999 - journals.lww.com
… -1a-carboxylic acid ethyl ester (CPCCOEt) has previously been … In this study we have tested the effect of CPCCOEt on mGlu … CPCCOEt inhibited responses of (S)-glutamic acid and Ca 2…
Number of citations: 32 journals.lww.com
J Kim, S Lee, H Park, B Song, I Hong, D Geum… - Biochemical and …, 2007 - Elsevier
… In addition, our findings argue against the possibility that the injected CPCCOEt produces gross reductions in movement or some defects in freezing behaviors as compared with the …
Number of citations: 95 www.sciencedirect.com
F Gasparini, P Floersheim, PJ Flor, M Heinrich… - Il Farmaco, 2001 - Elsevier
… To suggest a plausible binding mode of CPCCOEt and MPEP, we have built molecular … To these models, CPCCOEt and MPEP were docked and the resulting complexes were …
Number of citations: 35 www.sciencedirect.com
Y Yamakawa, T Hirano - Neuroscience letters, 1999 - Elsevier
… that application of an antagonist CPCCOEt reduces the holding inward current in a cerebellar Purkinje neuron. We have also shown that DHPG or CPCCOEt influenced the frequency of …
Number of citations: 27 www.sciencedirect.com
J Mellor, RA Nicoll - Nature neuroscience, 2001 - nature.com
… We also used the group 1 selective mGluR antagonists CPCCOEt and AIDA. Neither CPCCOEt (… Given the similarity of the results with CPCCOEt and AIDA, the two sets of results were …
Number of citations: 138 www.nature.com
G Battaglia, V Bruno, A Pisani, D Centonze… - Molecular and Cellular …, 2001 - Elsevier
… Neuroprotection produced by LY367385 or CPCCOEt was occluded by GABA and was … In microdialysis studies, LY367385 and CPCCOEt substantially enhanced GABA release in …
Number of citations: 114 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.